molecular formula C9H14N2O3S B1517479 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide CAS No. 936361-33-0

4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B1517479
CAS No.: 936361-33-0
M. Wt: 230.29 g/mol
InChI Key: QFUHGAYWBVJFIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via a Schiff bases reduction route .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, have been reported. These compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .

Scientific Research Applications

Antitumor Applications

Sulfonamide-focused libraries, including compounds related to the chemical structure , have been evaluated for their antitumor properties. Studies using cell-based antitumor screens have identified potent cell cycle inhibitors, some of which have progressed to clinical trials. For instance, compounds disrupting tubulin polymerization or causing a decrease in the S phase fraction in cancer cell lines have shown preliminary clinical activities. High-density oligonucleotide microarray analysis has been used to characterize antitumor sulfonamides based on gene expression changes, illuminating essential pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002).

Antimicrobial Applications

Novel sulfonamide compounds have been synthesized with expectations of exhibiting bactericidal and fungicidal activities. These compounds, incorporating the sulfonamide moiety, aim at addressing various applications of interest beyond their traditional use as antibiotics. The synthesis strategies and biological activities suggest a broader spectrum of potential applications, indicating the chemical versatility and utility of sulfonamides in developing new therapeutic agents (El-Mariah & Nassar, 2008).

Environmental Degradation

Research has also delved into the environmental degradation of sulfonamide antibiotics, proposing novel microbial strategies for their elimination. A study identified metabolites formed during the degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp., highlighting an unusual degradation pathway initiated by ipso-hydroxylation. This pathway suggests a potential for biotechnological applications in mitigating antibiotic resistance propagation through environmental degradation (Ricken et al., 2013).

Medicinal Chemistry

The sulfonamide group is extensively utilized in medicinal chemistry, appearing in a myriad of marketed drugs. This functional group is essential in sulfonamide antibacterials, acting as an isostere of the carboxylic acid group of the natural substrate, which is crucial for the activity of these compounds. Despite concerns about hypersensitivity and severe skin rash (associated with the aniline structure), the sulfonamide group remains a vital part of the medicinal chemist's arsenal, underscoring its significance and versatility in drug design (Kalgutkar et al., 2010).

Properties

IUPAC Name

4-amino-2-methoxy-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-11(2)15(12,13)9-5-4-7(10)6-8(9)14-3/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUHGAYWBVJFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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